Product packaging for 1H-Imidazole-1-butanamine, 2-methyl-(Cat. No.:CAS No. 88940-40-3)

1H-Imidazole-1-butanamine, 2-methyl-

Cat. No.: B3033147
CAS No.: 88940-40-3
M. Wt: 153.22 g/mol
InChI Key: HOIAWOKJIFZUMY-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental building blocks in chemistry and biology, and the imidazole (B134444) ring is a particularly prominent example. researchgate.net Imidazole is a five-membered aromatic ring containing two nitrogen atoms and is considered a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its prevalence in a vast number of biologically active compounds, including the naturally occurring amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govlifechemicals.com The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, and its nitrogen atoms are excellent hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. nih.gov

The subject of this article is a derivative of 2-methylimidazole (B133640). The addition of a methyl group at the C2 position of the imidazole ring sterically hinders the adjacent nitrogen, which can influence its coordination chemistry and intermolecular interactions. wikipedia.org 2-Methylimidazole itself serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably nitroimidazole antibiotics like metronidazole (B1676534) and dimetridazole, which are used to treat anaerobic bacterial and parasitic infections. wikipedia.orgexsyncorp.com The N-alkylation of the imidazole ring, as seen in 1H-Imidazole-1-butanamine, 2-methyl-, is a common strategy to expand the chemical space of these heterocycles, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties. nih.gov

Rationale for Dedicated Chemical Investigation of 1H-Imidazole-1-butanamine, 2-methyl-

The rationale for a focused investigation of 1H-Imidazole-1-butanamine, 2-methyl- is rooted in the established importance of its core components and the potential for synergistic or novel properties arising from their combination. Imidazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com

The butanamine side chain is also of significant interest. The length of the alkyl chain (four carbons) provides a degree of conformational flexibility and influences the compound's lipophilicity, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The terminal primary amine is a key functional group in medicinal chemistry, capable of forming strong hydrogen bonds and, when protonated under physiological conditions, engaging in ionic interactions with biological targets such as enzymes and receptors. drugdiscoverytrends.comstereoelectronics.org

Therefore, the investigation of 1H-Imidazole-1-butanamine, 2-methyl- is logical from a drug discovery perspective. It represents a molecular hybrid that combines a biologically validated heterocyclic core with a functionalized side chain known to mediate interactions with biomolecules. This combination could lead to novel compounds with specific therapeutic applications.

Scope and Objectives of Advanced Chemical Research on 1H-Imidazole-1-butanamine, 2-methyl-

Advanced chemical research on 1H-Imidazole-1-butanamine, 2-methyl- would encompass several key areas:

Synthetic Methodologies: A primary objective would be to establish efficient, scalable, and high-yielding synthetic routes. The most direct approach involves the N-alkylation of 2-methylimidazole with a suitable bifunctional four-carbon reagent, such as a 4-halobutyl-phthalimide, followed by deprotection of the amine. researchgate.netgoogle.com Research would focus on optimizing reaction conditions, including the choice of base, solvent, and temperature, to maximize yield and purity.

Physicochemical Characterization: A thorough investigation would involve detailed characterization of the compound's structural and electronic properties using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. Key physicochemical parameters such as acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility would be determined to build a comprehensive profile for predicting its behavior in biological systems.

Pharmacological Evaluation: A broad screening of the compound's biological activity would be a central goal. Based on the known activities of related imidazole derivatives, this would include a battery of in vitro assays to assess its potential as an anticancer, antibacterial, antifungal, or anti-inflammatory agent. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, subsequent research would focus on SAR studies. This involves the systematic synthesis of analogs to probe the importance of each structural feature. For instance, analogs could be prepared by:

Varying the length of the alkylamine chain. nih.govmdpi.com

Introducing different substituents on the imidazole ring.

Isomerizing the position of the methyl group to C4 or C5. This process is crucial for optimizing a lead compound's potency, selectivity, and safety profile.

Applications in Material Science: Beyond pharmacology, the unique structure of 1H-Imidazole-1-butanamine, 2-methyl- suggests potential applications in material science. Imidazole derivatives are used as ligands for creating metal-organic frameworks (MOFs) and coordination polymers, as components of ionic liquids, and as curing agents for epoxy resins. lifechemicals.comexsyncorp.com The presence of both a coordinating imidazole ring and a reactive primary amine makes this compound a candidate for investigation in these areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B3033147 1H-Imidazole-1-butanamine, 2-methyl- CAS No. 88940-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8-10-5-7-11(8)6-3-2-4-9/h5,7H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIAWOKJIFZUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402613
Record name 1H-Imidazole-1-butanamine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88940-40-3
Record name 1H-Imidazole-1-butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1-yl)butan-1-amine
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Synthetic Methodologies and Route Optimization for 1h Imidazole 1 Butanamine, 2 Methyl

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1H-Imidazole-1-butanamine, 2-methyl- dictates the most logical bond disconnections to identify plausible starting materials. The primary strategic disconnection is the C-N bond linking the imidazole (B134444) ring to the butanamine side chain. This approach simplifies the target molecule into two key synthons: a 2-methylimidazole (B133640) nucleophile and an electrophilic 4-carbon amino-butane derivative.

Further disconnection of the 2-methylimidazole precursor suggests foundational strategies for ring formation, such as the Debus-Radziszewski synthesis, which constructs the imidazole core from smaller, readily available components. wikipedia.orgscribd.com The 2-methylbutanamine portion can be conceptually broken down to simpler precursors through disconnections of C-C or C-N bonds, depending on the chosen forward synthetic route. This analysis provides a flexible blueprint for assembling the target molecule from various potential starting materials.

Classical and Modern Approaches to Synthesis

The construction of 1H-Imidazole-1-butanamine, 2-methyl- can be achieved through a variety of synthetic protocols, ranging from conventional multistep routes to innovative, process-intensified methods.

Conventional Multistep Synthetic Routes

A primary conventional route involves the N-alkylation of a pre-formed 2-methylimidazole ring. nih.gov This widely used method typically involves reacting 2-methylimidazole with a suitable electrophile, such as a 4-halo-2-methyl-1-butanamine derivative. The reaction is generally performed in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. researchgate.net Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net

An alternative approach involves the initial synthesis of the side chain, followed by its incorporation into the imidazole ring formation step. For instance, a primary amine like 4-amino-3-methyl-1-butanol could be used in a modified Debus-Radziszewski reaction, where it replaces one equivalent of ammonia (B1221849) to directly yield the N-substituted imidazole in a multicomponent reaction. wikipedia.org

Table 1: Comparison of Conventional Synthetic Steps

Step Description Reagents & Conditions Advantages Disadvantages
N-Alkylation Reaction of 2-methylimidazole with an alkylating agent. Alkyl halide (e.g., 1-bromo-2-methylbutane (B81432) derivative), Base (K₂CO₃, NaH), Solvent (DMF, Acetonitrile). researchgate.netgoogle.com High reliability, well-established procedures. May require harsh conditions, potential for side reactions.

| Multicomponent Reaction | Condensation of a dicarbonyl, an aldehyde, and a primary amine. | Glyoxal, Acetaldehyde, 4-amino-3-methyl-1-butanol derivative, Acid catalyst. wikipedia.orgresearchgate.net | Atom economy, convergent synthesis. | Reaction optimization can be complex, potential for low yields. ijprajournal.com |

Green Chemistry Principles in Synthesis

Modern synthetic efforts are increasingly guided by the principles of green chemistry to reduce environmental impact. In the synthesis of 1H-Imidazole-1-butanamine, 2-methyl-, this can be applied through several strategies:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. For N-alkylation, ionic liquids or polyethylene (B3416737) glycol (PEG) can serve as effective, recyclable reaction media. organic-chemistry.orgresearchgate.net

Catalysis: The use of solid acid catalysts, such as zeolites, can facilitate the N-alkylation of imidazoles with alcohols, producing water as the only byproduct. thalesnano.com This avoids the use of alkyl halides and the formation of inorganic salt waste.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of substituted imidazoles, often under solvent-free conditions. ijprajournal.comnih.gov Similarly, ultrasound irradiation is another energy-efficient method that can accelerate the N-alkylation process. nih.gov

Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages for the production of N-alkylated imidazoles, including enhanced safety, scalability, and process control. researchgate.net In a typical setup for a reaction analogous to the synthesis of the target molecule, a solution of 2-methylimidazole and an alkylating agent would be pumped through a heated reactor column packed with a solid catalyst, such as an acidic zeolite. thalesnano.comresearchgate.net This continuous process allows for high-throughput production with minimal manual intervention. The key benefits include precise temperature and pressure control, which can lead to higher yields and purities compared to batch processing. thalesnano.com The N-alkylation of imidazoles using alcohols as alkylating agents over fixed-bed acidic zeolite catalysts has been shown to be highly efficient in flow systems. thalesnano.com

Exploration of Precursor Chemistry

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors, particularly the 2-methylimidazole scaffold.

Imidazole Ring Formation Strategies

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions available for its construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Debus-Radziszewski Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.comresearchgate.net To produce 2-methylimidazole, glyoxal, acetaldehyde, and ammonia would be the reactants. A key advantage is the use of simple, readily available precursors. irjmets.com Modifications of this method where a primary amine replaces ammonia can be used to directly install the N-substituent. wikipedia.org

Marckwald Synthesis: This method involves the cyclization of an α-aminoketone with a cyanate (B1221674) or a related reagent. pharmaguideline.comjetir.org It is particularly useful for producing imidazoles with specific substitution patterns that may be difficult to achieve through other means.

Other Methods: Various other strategies exist, including syntheses from α-haloketones and amidines, and the dehydrogenation of imidazolines. jetir.orgresearchgate.net Modern advancements include metal-catalyzed reactions, such as the copper-catalyzed diamination of terminal alkynes, which offer novel routes to highly substituted imidazoles. organic-chemistry.orgrsc.org

Table 2: Interactive Comparison of Imidazole Ring Formation Strategies

Synthesis Method Reactants Key Features
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine. slideshare.net Multicomponent reaction; commercially used for imidazole production. scribd.com
Marckwald α-Amino ketone/aldehyde, Potassium thiocyanate. jetir.org Primarily used for synthesizing 2-thiol substituted imidazoles which can be desulfurized. researchgate.net
From α-Haloketones α-Haloketone, Amidine. A versatile method for creating various substituted imidazoles.

| Van Leusen | Tosylmethyl isocyanide (TosMIC), Aldimine. researchgate.net | A powerful method for synthesizing 1,4,5-trisubstituted imidazoles. organic-chemistry.org |

Butanamine Side Chain Introduction and Functionalization

The primary and most direct method for synthesizing 1H-Imidazole-1-butanamine, 2-methyl- involves the N-alkylation of the 2-methylimidazole ring. This strategy focuses on forming a carbon-nitrogen bond between the N-1 position of the imidazole and the terminal carbon of a four-carbon chain.

A common route employs a bifunctional reagent, such as a 4-halobutanamine or a derivative where the amine group is protected. The use of a protecting group on the amine functionality is critical to prevent its competing N-alkylation of the haloalkane and potential side reactions, such as self-condensation or reaction with the imidazole ring. Common protecting groups for the amine include phthalimide (B116566) (Phth) or tert-butoxycarbonyl (Boc).

The general synthetic sequence is as follows:

Protection: The amino group of a 4-aminobutanol or similar precursor is protected.

Activation: The terminal hydroxyl group is converted into a good leaving group, such as a halide (bromide or chloride) or a sulfonate ester (tosylate or mesylate), to create a suitable alkylating agent. A common precursor is N-(4-bromobutyl)phthalimide.

N-Alkylation: 2-methylimidazole is deprotonated with a suitable base to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction.

Deprotection: The protecting group is removed from the butanamine side chain to yield the final primary amine product. For a phthalimide group, this is typically achieved via hydrazinolysis (the Ing-Manske procedure). For a Boc group, acidic conditions are used.

The choice of base and solvent is crucial for the N-alkylation step. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often effective for deprotonating the imidazole. researchgate.net Alternatively, weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can be used, often in solvents like acetone (B3395972) or acetonitrile, sometimes requiring heating to proceed at a reasonable rate. researchgate.net

Table 1: Reagents for Butanamine Side Chain Introduction

StepReagent ClassSpecific Example(s)Purpose
Protection Amine Protecting GroupPhthalic anhydride, Di-tert-butyl dicarbonate (B1257347) (Boc)₂OPrevents side reactions at the amine
Alkylation Alkylating AgentN-(4-bromobutyl)phthalimide, 4-chlorobutanenitrileIntroduces the four-carbon side chain
Alkylation BaseSodium hydride (NaH), Potassium carbonate (K₂CO₃)Deprotonates the imidazole N-H
Alkylation SolventDMF, THF, AcetonitrileProvides the reaction medium
Deprotection Deprotecting AgentHydrazine hydrate, Trifluoroacetic acid (TFA)Liberates the final primary amine

An alternative functionalization approach involves starting with an alkylating agent containing a different functional group that can be later converted to an amine. For instance, reacting 2-methylimidazole with a 4-halobutyronitrile would introduce the side chain, followed by reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the desired butanamine.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of 1H-Imidazole-1-butanamine, 2-methyl-, primarily hinges on the N-alkylation step. Optimization of this reaction is key to maximizing yield and minimizing byproduct formation. Several parameters can be systematically varied to enhance the reaction outcome.

Base and Solvent System: The choice of base and solvent is interdependent. Strong, non-nucleophilic bases like NaH in anhydrous aprotic solvents (DMF, THF) generally provide good results by ensuring complete deprotonation of the imidazole. researchgate.net However, for large-scale synthesis, milder and easier-to-handle bases like K₂CO₃ in polar solvents such as acetonitrile or acetone are often preferred. researchgate.net The reaction may require heating to 60-80 °C to achieve a satisfactory rate. researchgate.net

Temperature: Reaction temperature significantly influences the rate of alkylation. While room temperature may be sufficient with highly reactive alkylating agents and strong bases, heating is often necessary to drive the reaction to completion, particularly with less reactive halides (e.g., chlorides) or weaker bases. A typical temperature range is between 50 and 110 °C.

Molar Ratio of Reactants: The stoichiometry of the reactants is another critical factor. A slight excess of the alkylating agent (typically 1.1 to 1.5 molar equivalents) is often used to ensure complete consumption of the 2-methylimidazole. However, a large excess should be avoided as it can lead to the formation of quaternary imidazolium (B1220033) salt byproducts.

Catalysts: In certain systems, the addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can accelerate the reaction, especially when using alkyl chlorides or bromides, through an in situ Finkelstein reaction that generates the more reactive alkyl iodide. researchgate.net

Table 2: Optimization Parameters for N-Alkylation of 2-methylimidazole

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃NaHTriethylamine (B128534)NaH often gives higher yields but requires stricter anhydrous conditions. K₂CO₃ is practical for scale-up.
Solvent AcetonitrileDMFTolueneDMF is a superior solvent for SN2 reactions, often leading to faster rates and higher yields.
Temperature Room Temp.60 °C100 °C (Reflux)Higher temperatures increase reaction rate but can also promote side reactions. Optimal temperature balances rate and selectivity.
Catalyst NoneTBAI (catalytic)NoneTBAI can significantly improve reaction rates and yields, particularly with less reactive alkyl halides.

By systematically screening these conditions, an optimal protocol can be developed that maximizes the yield and purity of the desired N-alkylated product.

Purity Profiling and Impurity Isolation

Ensuring the purity of 1H-Imidazole-1-butanamine, 2-methyl- is critical, and this requires a thorough understanding of potential impurities that may arise during its synthesis. Impurity profiling involves the identification, quantification, and characterization of these unwanted components.

Potential Impurities:

Unreacted Starting Materials: Residual 2-methylimidazole and the alkylating agent (e.g., N-(4-bromobutyl)phthalimide).

Over-alkylation Products: Reaction of the product with another molecule of the alkylating agent can lead to the formation of a quaternary imidazolium salt.

Side-products from the Alkylating Agent: Impurities arising from the synthesis of the alkylating agent itself or its degradation.

Residual Solvents and Reagents: Traces of solvents (e.g., DMF, acetone) or bases used in the reaction and workup.

Analytical Methods for Purity Assessment: The purity of the final compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the most common method for determining the purity of non-volatile organic compounds. pacificbiolabs.comresearchgate.net A validated HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.

Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents or low-boiling point starting materials.

Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) is a powerful tool for the identification of impurities by providing molecular weight information. pacificbiolabs.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product and for characterizing the structure of isolated impurities.

Isolation of Impurities: When an unknown impurity is detected at a significant level, it must be isolated for structural elucidation. The most common technique for this is preparative HPLC , which allows for the collection of fractions containing the purified impurity. Once isolated, the impurity's structure is determined using spectroscopic methods like MS and NMR.

Table 3: Impurity Profiling and Analytical Methods

Potential ImpurityOriginDetection Method(s)Isolation Method
2-methylimidazoleUnreacted starting materialHPLC, GC-MSPreparative GC/HPLC
Alkylating AgentUnreacted starting materialHPLC, LC-MSPreparative HPLC
Quaternary Imidazolium SaltOver-alkylation of productHPLC, LC-MS, NMRPreparative HPLC
Byproducts from DeprotectionSide reaction during synthesisHPLC, LC-MSPreparative HPLC

A comprehensive impurity profile is essential for controlling the quality of the synthesized 1H-Imidazole-1-butanamine, 2-methyl- and ensuring its suitability for its intended application.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Imidazole 1 Butanamine, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-Imidazole-1-butanamine, 2-methyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1H-Imidazole-1-butanamine, 2-methyl-. Both one-dimensional and two-dimensional NMR experiments provide critical information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Imidazole-1-butanamine, 2-methyl- provides essential information regarding the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the protons. For instance, protons on the imidazole (B134444) ring are typically observed in the downfield region due to the aromatic nature and the presence of electronegative nitrogen atoms. In contrast, the protons of the butylamine (B146782) side chain appear in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. For example, the carbon atoms of the imidazole ring will have characteristic shifts that are different from those of the aliphatic butylamine chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Imidazole-1-butanamine, 2-methyl-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole C2-CH₃ ~2.3 ~13
Imidazole C4-H ~6.9 ~120
Imidazole C5-H ~7.5 ~128
N-CH₂ ~4.0 ~45
CH ~1.8 ~35
CH₂ ~1.4 ~25
CH-CH₃ ~0.9 ~11
NH₂ Variable -

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and the stereochemistry of 1H-Imidazole-1-butanamine, 2-methyl-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the molecule. For 1H-Imidazole-1-butanamine, 2-methyl-, COSY would confirm the sequence of protons in the butylamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between directly bonded protons and carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for connecting different spin systems, for example, linking the butylamine side chain to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for determining the stereochemistry and conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination of 1H-Imidazole-1-butanamine, 2-methyl-

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of 1H-Imidazole-1-butanamine, 2-methyl- with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the molecule. The exact mass of 1H-Imidazole-1-butanamine, 2-methyl- (C₉H₁₇N₃) is 167.1422.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 1H-Imidazole-1-butanamine, 2-methyl-

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in 1H-Imidazole-1-butanamine, 2-methyl-.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic and aromatic parts (around 2850-3100 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1680 cm⁻¹), and C-N stretching (around 1000-1350 cm⁻¹). researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for 1H-Imidazole-1-butanamine, 2-methyl-

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H (amine) Stretch 3300-3500 Weak
C-H (aliphatic) Stretch 2850-2960 2850-2960
C-H (imidazole) Stretch 3000-3100 3000-3100
C=N, C=C (imidazole) Stretch 1500-1680 1500-1680
C-N Stretch 1000-1350 Variable

X-ray Crystallography for Solid-State Structure Determination of 1H-Imidazole-1-butanamine, 2-methyl- and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 1H-Imidazole-1-butanamine, 2-methyl- or one of its co-crystals can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govjournalspress.com This information is invaluable for understanding the packing of molecules in the crystal lattice and for correlating solid-state properties with molecular structure. For instance, a study on a co-crystal of 2-methyl-1H-imidazol-3-ium nitrate (B79036) and 2-methyl-1H-imidazole revealed detailed information about the hydrogen bonding interactions that form chains within the crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of 1H-Imidazole-1-butanamine, 2-methyl- and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. A reversed-phase C18 column is often used for the separation of imidazole-containing compounds, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comresearchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For 1H-Imidazole-1-butanamine, 2-methyl-, a capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC) Method Development for 1H-Imidazole-1-butanamine, 2-methyl-

The development of a robust HPLC method is a critical first step for the routine analysis and quality control of 1H-Imidazole-1-butanamine, 2-methyl-. The primary objective is to achieve adequate separation of the main compound from any potential impurities, starting materials, or degradation products. A typical method development strategy for a polar, basic compound like 1H-Imidazole-1-butanamine, 2-methyl- involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings.

Reversed-phase HPLC (RP-HPLC) is the most common approach. The selection of the stationary phase is crucial; C8 or C18 columns are often employed for their versatility and stability. nih.gov Due to the basic nature of the amine and imidazole moieties, peak tailing can be a significant issue. This is often mitigated by using end-capped columns or by adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) sites on the silica (B1680970) support.

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. nih.govjournalcsij.com The pH of the aqueous buffer is a critical parameter; for a basic compound, maintaining a pH between 3 and 7 can ensure the analyte is in its ionized form, leading to better peak shape and retention on a reversed-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more strongly retained impurities while maintaining a reasonable analysis time. researchgate.net

Detection is commonly performed using a UV detector. The imidazole ring possesses a chromophore that allows for detection at specific wavelengths, typically in the range of 210-230 nm. researchgate.net A photodiode array (PDA) detector can be particularly useful during method development to identify the optimal detection wavelength and to check for peak purity. researchgate.net Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. journalcsij.com

Table 1: Illustrative HPLC Method Parameters for 1H-Imidazole-1-butanamine, 2-methyl-

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.025 M Potassium Phosphate (KH₂PO₄) buffer, pH adjusted to 3.5 with phosphoric acid Buffers the mobile phase to ensure consistent ionization state and good peak shape. nih.gov
Mobile Phase B Acetonitrile Common organic modifier providing good separation efficiency.
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-30 min: 10% B Allows for the elution of both polar and non-polar impurities within a single run.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. nih.gov
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Detection UV at 215 nm Wavelength at which imidazole derivatives typically show strong absorbance. researchgate.net

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While HPLC is ideal for analyzing the primary compound and non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis of 1H-Imidazole-1-butanamine, 2-methyl-. thermofisher.com These impurities can include residual solvents, unreacted starting materials, or volatile byproducts of side reactions.

The successful GC-MS analysis of polar compounds like amines and imidazoles can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and low sensitivity. gdut.edu.cn To overcome these issues, derivatization is often employed. Reagents can be used to convert the polar N-H groups into less polar, more volatile derivatives, improving chromatographic performance. gdut.edu.cn

The GC separates the volatile components of the sample mixture based on their boiling points and interaction with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the eluting molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. thermofisher.com The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared against spectral libraries (like the NIST library) for positive identification of the impurity. thermofisher.com This high degree of specificity makes GC-MS an invaluable tool for impurity profiling. thermofisher.com

Table 2: Potential Volatile Impurities in the Synthesis of 1H-Imidazole-1-butanamine, 2-methyl- and GC-MS Analysis

Potential Impurity Potential Origin Analytical Consideration
2-Methylimidazole (B133640) Starting material Can be detected directly by GC-MS; may require a polar capillary column for good peak shape. nih.gov
1,4-Dibromobutane Starting material Amenable to direct GC-MS analysis.
Pyridine (B92270) Solvent/reagent Readily volatile and easily detected by GC-MS. gdut.edu.cn
N,N-Dimethylformamide (DMF) Solvent Common high-boiling solvent that can be detected by GC-MS.

| Various Alkylation Byproducts | Side reactions | Structure elucidation is aided by the fragmentation patterns observed in the mass spectrum. |

Chiral Analysis Methodologies for Enantiomeric Purity of 1H-Imidazole-1-butanamine, 2-methyl-

The 2-methyl substituent on the butanamine chain of 1H-Imidazole-1-butanamine, 2-methyl- creates a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, regulatory authorities require the stereochemical purity of chiral drugs to be rigorously controlled. researchgate.net

HPLC using chiral stationary phases (CSPs) is the most powerful and widely used technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. shimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective for a broad range of chiral compounds, including those with amine and imidazole functionalities. researchgate.net

Method development in chiral chromatography involves screening a variety of CSPs and mobile phases to find a system that provides baseline separation of the two enantiomers. shimadzu.com Mobile phases can be broadly categorized into normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol or ethanol), and reversed-phase modes. The choice of mobile phase and the addition of acidic or basic modifiers can significantly influence the chiral recognition mechanism and, therefore, the separation. Once a suitable separation is achieved, the method is validated to quantify the enantiomeric purity of the target compound accurately. The relative amounts of the two enantiomers are determined by comparing their respective peak areas in the chromatogram.

Table 3: Typical Chiral HPLC Method Development Parameters

Parameter Condition Options Rationale
Chiral Column Polysaccharide-based (e.g., Amylose or Cellulose derivatives) These CSPs offer a wide range of chiral recognition capabilities for many classes of compounds. researchgate.net
Mobile Phase Normal Phase: Hexane/Ethanol/Modifier Polar Organic: Methanol or Ethanol +/- Modifier Reversed Phase: Water/Acetonitrile +/- Modifier The choice of mobile phase mode dramatically affects the interaction between the analyte and the CSP. researchgate.net
Modifier Acidic: Trifluoroacetic Acid (TFA) Basic: Diethylamine (DEA) Modifiers can improve peak shape and influence enantioselectivity, especially for basic or acidic analytes.
Flow Rate 0.5 - 1.5 mL/min Adjusted to optimize resolution and analysis time.
Column Temp. 15 - 40 °C Lower temperatures often improve chiral resolution but increase analysis time and pressure.

| Detection | UV at 215 nm | Standard detection for imidazole-containing compounds. |

Computational Chemistry and Theoretical Investigations of 1h Imidazole 1 Butanamine, 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 1H-Imidazole-1-butanamine, 2-methyl-

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1H-Imidazole-1-butanamine, 2-methyl-. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, including the distribution of electrons and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 2-methyl-imidazole ring, while the LUMO would be distributed across the imidazole (B134444) and butanamine moieties.

Due to the presence of several rotatable single bonds in its butanamine chain, 1H-Imidazole-1-butanamine, 2-methyl- can exist in numerous conformations. Density Functional Theory (DFT) is a widely used computational method to investigate these conformational preferences due to its favorable balance of accuracy and computational cost. nih.govnih.gov

A common approach involves performing a potential energy surface (PES) scan. This is achieved by systematically rotating the key dihedral angles of the molecule—such as those along the C-C and C-N bonds of the butanamine chain—and calculating the molecule's energy at each step. researchgate.netresearchgate.net Such a scan would identify the lowest energy conformers (global and local minima) as well as the energy barriers between them. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are standard for these types of calculations. inpressco.com The results typically show that staggered conformations (anti or gauche) are energetically favored over eclipsed conformations. The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding (if applicable), and other non-covalent interactions. nih.gov

Table 1: Hypothetical Relative Energies of 1H-Imidazole-1-butanamine, 2-methyl- Conformers Calculated via DFT

This table is illustrative and shows the type of data generated from a DFT conformational analysis. Actual values would require specific calculations.

ConformerDihedral Angle (N_imidazole-C-C-C)Relative Energy (kJ/mol)Boltzmann Population (%) at 298 K
Anti~180°0.0065.1
Gauche-1~60°2.5017.7
Gauche-2~-60°2.5017.2

Ab Initio Methods for Energy Landscape Exploration

While DFT is a powerful tool, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational expense. nih.gov These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization found in some DFT functionals.

In a typical workflow, an initial exploration of the energy landscape is performed using a less costly method like DFT to identify stable conformers. acs.org Subsequently, single-point energy calculations using more accurate ab initio methods (e.g., MP2 or CCSD(T)) can be performed on these DFT-optimized geometries to refine the relative energies of the conformers and the transition states connecting them. researchgate.netmdpi.com This multi-tiered approach provides a more precise understanding of the molecule's energy landscape, which is crucial for accurately predicting its thermodynamic and kinetic properties.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of 1H-Imidazole-1-butanamine, 2-methyl-

While quantum chemical calculations provide insight into static, energy-minimized structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 1H-Imidazole-1-butanamine, 2-methyl- over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes. rdd.edu.iquobaghdad.edu.iq

In a typical MD simulation, the molecule would be placed in a simulation box filled with an explicit solvent, such as water, to mimic physiological or solution-phase conditions. The interactions between atoms are described by a force field (e.g., OPLS, CHARMM, or AMBER). figshare.comacs.org The simulation would be run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom.

Analysis of the resulting trajectory can provide a wealth of information:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For 1H-Imidazole-1-butanamine, 2-methyl-, the terminal amine group and the butanamine chain are expected to show higher fluctuations than the more rigid 2-methyl-imidazole ring. ajchem-a.com

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific functional groups, such as the imidazole nitrogen atoms and the primary amine, revealing details about hydrogen bonding. rdd.edu.iq

MD simulations are particularly valuable for understanding how the molecule interacts with its environment, which is a critical factor in its biological activity or chemical reactivity. scielo.br

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for 1H-Imidazole-1-butanamine, 2-methyl-

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory (e.g., B3LYP/6-311+G(d,p)). uncw.edunih.govnih.govimist.ma Since NMR spectra are measured on a large ensemble of molecules, accurate predictions require calculating the chemical shifts for all low-energy conformers identified in the conformational analysis. These individual spectra are then averaged, weighted by their respective Boltzmann populations, to produce the final predicted spectrum. researchgate.net Accounting for solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental values measured in solution. wikipedia.org

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table demonstrates the expected output of a GIAO/DFT calculation. Experimental data for the target compound would be required for actual comparison.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole C2145.2(Not Available)
Imidazole C4128.5(Not Available)
Imidazole C5121.0(Not Available)
Butanamine Cα48.9(Not Available)
Butanamine Cβ35.1(Not Available)
Butanamine Cγ28.4(Not Available)
Butanamine Cδ40.3(Not Available)
Methyl C12.8(Not Available)

IR Spectroscopy: The vibrational frequencies that correspond to peaks in an infrared (IR) spectrum can be calculated using DFT. A frequency calculation on the optimized geometry of the molecule yields a set of harmonic vibrational modes and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. These calculations are essential for assigning specific vibrational modes to the peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption. youtube.com For 1H-Imidazole-1-butanamine, 2-methyl-, TD-DFT calculations would likely predict intense π→π* transitions associated with the imidazole ring in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to both the molecule's conformation and the solvent environment. acs.org

Reaction Mechanism Elucidation via Computational Transition State Search for 1H-Imidazole-1-butanamine, 2-methyl- Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are difficult to observe experimentally. ims.ac.jp A key aspect of this is the location of transition states (TS), which are first-order saddle points on the potential energy surface that connect reactants and products. mit.eduarxiv.org

For a potential transformation of 1H-Imidazole-1-butanamine, 2-methyl-, such as N-alkylation at the imidazole ring or reaction at the primary amine, computational methods can be used to map out the entire reaction pathway. nih.gov Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) are employed to find a minimum energy path and locate the precise geometry of the transition state.

Once the structures of the reactants, products, and the transition state are optimized, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter that governs the reaction rate. acs.org These calculations can help predict the feasibility of a proposed reaction and guide the design of new synthetic routes.

Solvation Models and Solvent Effects on 1H-Imidazole-1-butanamine, 2-methyl- Reactivity and Conformation

The properties and behavior of 1H-Imidazole-1-butanamine, 2-methyl- can be significantly influenced by its solvent environment. Computational solvation models are essential for accurately simulating these effects. These models generally fall into two categories:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgrsc.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. PCM is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can significantly alter conformational energies and reaction barriers. researchgate.netnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (e.g., in an MD simulation). This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amine or imidazole groups of the solute and surrounding water molecules. nih.gov

The choice of solvent can dramatically alter the conformational equilibrium. A polar solvent, for example, might preferentially stabilize a conformer with a larger dipole moment, making it more abundant in solution than in the gas phase. Similarly, the energy of a transition state can be lowered or raised by solvent stabilization, thereby accelerating or decelerating a reaction. Therefore, the inclusion of appropriate solvation models is critical for any theoretical investigation of 1H-Imidazole-1-butanamine, 2-methyl- that aims to correlate with real-world chemistry. jdftx.org

Chemical Transformations and Reaction Pathway Analysis of 1h Imidazole 1 Butanamine, 2 Methyl

Investigation of Functional Group Interconversions on the 1H-Imidazole-1-butanamine, 2-methyl- Scaffold

The chemical versatility of 1H-Imidazole-1-butanamine, 2-methyl- stems from its three primary reactive sites: the terminal primary amine, the sp2-hybridized nitrogen (N-3) of the imidazole (B134444) ring, and the 2-methyl group. Each site can undergo selective transformations, enabling a wide array of derivatizations.

Reactivity of the Primary Amine Moiety

The terminal primary amine of the butanamine side chain is a potent nucleophile and a Brønsted-Lowry base, making it amenable to a variety of common organic transformations. libretexts.org

Acylation: One of the most fundamental reactions of primary amines is acylation to form amides. libretexts.org This can be achieved with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. libretexts.orgbritannica.com The reaction with acid chlorides, for example, is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org A base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. libretexts.org

Alkylation: The primary amine can be N-alkylated using alkyl halides. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated products. libretexts.orgmasterorganicchemistry.com To achieve mono-alkylation, reductive amination with an aldehyde or ketone is a more effective strategy.

Carbamate (B1207046) and Urea Formation: Reaction with phosgene (B1210022) or its equivalents leads to the formation of isocyanates, which can be trapped by alcohols or other amines to form carbamates and ureas, respectively. britannica.com These functional groups are significant in medicinal chemistry and materials science.

The following table summarizes potential acylation and related reactions of the primary amine moiety.

ReagentProduct TypeGeneral Conditions
Acetyl ChlorideAmideAprotic solvent, room temperature, with base (e.g., pyridine)
Acetic AnhydrideAmideNeat or in a solvent, often requires mild heating
Benzenesulfonyl ChlorideSulfonamideAqueous base (Hinsberg test conditions) msu.edu
Phosgene (COCl₂)Isocyanate/UreaInert solvent, controlled temperature
Alkyl ChloroformateCarbamateBiphasic or aprotic solvent with base

Transformations Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. The N-1 position is substituted with the butanamine chain. The N-3 atom possesses a lone pair of electrons in an sp2 hybrid orbital, rendering it both basic and nucleophilic.

Quaternization: The N-3 atom can be readily alkylated by electrophiles such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction, known as quaternization, results in the formation of a cationic imidazolium (B1220033) salt. youtube.com These salts are widely used as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids.

N-Oxidation: The imidazole ring can be oxidized at the N-3 position to form an N-oxide. This transformation activates the imidazole ring for further functionalization, particularly at the C2 and C4 positions, for reactions like cross-couplings. mdpi.com

Coordination Chemistry: The lone pair on the N-3 atom allows it to act as a ligand, coordinating with various metal centers. For instance, copper(II) complexes involving 2-methylimidazole (B133640) have been synthesized and studied for their catalytic activity. mdpi.com

Reactions at the 2-Methyl Group of the Imidazole Ring

The methyl group at the C-2 position of the imidazole ring is not merely a passive substituent. Its protons are weakly acidic and can be involved in various transformations.

Oxidation: The 2-methyl group can be oxidized to afford other functional groups. Biomimetic oxidation systems, using models of cytochrome P-450, have been shown to efficiently oxidize 2-methylimidazole to 2-methylimidazolone. nih.govnih.gov More conventional chemical oxidation could potentially yield 1H-imidazole-2-carboxaldehyde or 1H-imidazole-2-carboxylic acid derivatives, which are versatile intermediates for further synthesis. A study on the reverse reaction, the catalytic hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, highlights the feasibility of this interconversion. rsc.org

Deprotonation and Condensation: While the C-H bonds of the methyl group are not strongly acidic, deprotonation can be achieved with a strong base. The resulting carbanion can then react with various electrophiles, such as aldehydes in a condensation reaction, to extend the carbon chain at the 2-position.

Mechanistic Studies of Select Reactions Involving 1H-Imidazole-1-butanamine, 2-methyl-

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on 1H-Imidazole-1-butanamine, 2-methyl- are not prevalent, the mechanisms for the reactions of its functional groups are well-established.

A prime example is the acylation of the primary amine with an acid chloride. The mechanism is a two-step nucleophilic addition-elimination process.

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is ejected as a leaving group. A final deprotonation step, often assisted by a mild base present in the reaction mixture, yields the neutral amide product and a protonated base. mdpi.comyoutube.com

Another mechanistically significant transformation is the Hofmann rearrangement, which could be applied to a derivative of the target molecule. wikipedia.org If the butanamine side chain were converted to a butanamide, treatment with bromine and a strong base would initiate the rearrangement. The key steps involve the deprotonation of the amide, formation of an N-bromoamide, a second deprotonation, and the crucial rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield a primary amine with one less carbon atom. wikipedia.orgchemistrysteps.com

Cyclization and Rearrangement Reactions of 1H-Imidazole-1-butanamine, 2-methyl-

The structure of 1H-Imidazole-1-butanamine, 2-methyl-, with its flexible butylamine (B146782) chain connected to the imidazole ring, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization: By introducing a suitable electrophilic center onto the imidazole ring, an intramolecular reaction with the nucleophilic primary amine can lead to the formation of new rings. For example, if the 2-methyl group is first oxidized to an aldehyde, the primary amine can undergo an intramolecular condensation to form an imine, which upon reduction would yield a fused, saturated heterocyclic system, such as a tetrahydropyrimido[1,2-a]imidazole derivative. Such cyclization strategies are a powerful tool in synthetic chemistry for building molecular complexity. rsc.orgnih.govnih.gov Several methods exist for synthesizing fused imidazole heterocycles, which could be adapted for this molecule. nih.govrsc.orgmdpi.com

The following table presents a hypothetical pathway for intramolecular cyclization.

StepTransformationReagent/ConditionIntermediate/Product
1Oxidation of 2-methyl groupMild Oxidizing Agent (e.g., MnO₂)4-(2-Formyl-1H-imidazol-1-yl)butan-1-amine
2Intramolecular Imine FormationMild Acid CatalystFused Dihydropyrimido[1,2-a]imidazolium species
3ReductionReducing Agent (e.g., NaBH₄)Tetrahydropyrimido[1,2-a]imidazole derivative

Rearrangement Reactions: As previously mentioned, the Hofmann rearrangement offers a pathway to shorten the alkyl chain by one carbon, converting the butanamine moiety into a propylamine (B44156) group after a sequence of amide formation and rearrangement. slideshare.net Similarly, the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate, could achieve the same transformation. masterorganicchemistry.com These reactions are valuable for modifying the length and properties of the linker between the imidazole ring and the terminal functional group.

Heterogeneous and Homogeneous Catalysis Applied to 1H-Imidazole-1-butanamine, 2-methyl- Modifications

Catalysis offers efficient and selective methods for modifying the 1H-Imidazole-1-butanamine, 2-methyl- scaffold. Both heterogeneous and homogeneous catalysts can be employed.

Heterogeneous Catalysis: Research has demonstrated the use of palladium-impregnated aluminum-titanium mixed oxide (Pd/ATMO) as a robust heterogeneous catalyst for the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole. rsc.org This same catalytic system could potentially be used for the dehydrogenation of the 2-methyl group to form the corresponding aldehyde, offering a green alternative to stoichiometric oxidants. nih.gov Other metals like Ni, Cu, and Fe supported on mixed oxides also showed activity for this transformation. rsc.org Furthermore, catalytic asymmetric hydrogenation of N-protected imidazoles using chiral ruthenium catalysts has been achieved, suggesting that if the imidazole ring were to be reduced, stereocontrol could be possible. nih.gov

Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation on aromatic and heteroaromatic rings. rsc.orgacs.org To apply these methods, the imidazole ring of 1H-Imidazole-1-butanamine, 2-methyl- would first need to be halogenated (e.g., brominated or iodinated) at the C4 or C5 position. youtube.com The resulting halo-imidazole could then be coupled with a variety of partners. For example, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group, while a Buchwald-Hartwig reaction could be used to attach a different amine. rsc.orgresearchgate.net Imidazolylsulfonates have also been developed as practical alternatives to triflates for such cross-coupling reactions. acs.org

The table below outlines potential catalytic modifications.

Catalytic ReactionCatalyst TypePotential Transformation
DehydrogenationHeterogeneous (e.g., Pd/Al₂O₃)Oxidation of the 2-methyl group to an aldehyde rsc.orgnih.gov
Suzuki CouplingHomogeneous (e.g., Pd(PPh₃)₄)C-C bond formation at C4/C5 with boronic acids rsc.orgresearchgate.net
Buchwald-Hartwig AminationHomogeneous (e.g., Pd(dba)₂/ligand)C-N bond formation at C4/C5 with amines rsc.org
Asymmetric HydrogenationHomogeneous (e.g., Ru/PhTRAP)Reduction of the imidazole ring to a chiral imidazoline (B1206853) nih.gov

Photochemical and Electrochemical Reactivity of 1H-Imidazole-1-butanamine, 2-methyl-

The photochemical and electrochemical behavior of chemical compounds is critical to understanding their stability, potential degradation pathways, and suitability for various applications. For 1H-Imidazole-1-butanamine, 2-methyl-, a comprehensive analysis of its reactivity under light and electrical potential is essential. Due to the limited direct experimental data on this specific molecule, this section extrapolates its likely photochemical and electrochemical properties based on the known behavior of its core components: the 2-methylimidazole moiety and the N-linked butanamine side chain.

Photochemical Reactivity

The photochemical reactivity of a molecule is determined by its ability to absorb light and undergo subsequent chemical transformations. The imidazole ring, a key structural feature of 1H-Imidazole-1-butanamine, 2-methyl-, is generally considered to be relatively stable to photolysis.

Expected Photostability of the Imidazole Core

Studies on related compounds, such as 2-methylimidazole, suggest a significant resistance to direct photolysis by sunlight nih.gov. The aromatic nature of the imidazole ring contributes to its stability, as the delocalized π-electron system can dissipate absorbed energy without leading to bond cleavage. However, indirect photodegradation mechanisms can occur. For instance, in atmospheric conditions, 2-methylimidazole is susceptible to degradation by photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of 4.1 hours nih.gov. This suggests that while the core 1H-Imidazole-1-butanamine, 2-methyl- molecule may not readily undergo direct photodissociation, it could be degraded in environments where highly reactive species are generated by light.

Potential Role of the Butanamine Side Chain

While the imidazole ring is relatively inert, the butanamine side chain could potentially influence the molecule's photochemical behavior. Aliphatic amines can undergo photo-oxidation, although this process is often less efficient than other photochemical reactions. The presence of the primary amine group in the butanamine chain might provide a site for photo-induced reactions, particularly in the presence of photosensitizers or in oxygen-rich environments. However, without specific experimental data, the exact photochemical pathways involving the butanamine side chain remain speculative.

Inferred Photochemical Data

Based on the available information for related structures, the following table summarizes the expected photochemical properties of 1H-Imidazole-1-butanamine, 2-methyl-.

PropertyExpected BehaviorReference
Direct Photolysis Unlikely to be significant under normal sunlight conditions due to the stability of the 2-methylimidazole ring. nih.gov
Indirect Photolysis Susceptible to degradation by photochemically produced reactive species, such as hydroxyl radicals, particularly in atmospheric or polluted environments. nih.gov
Primary Photoproducts Speculatively, degradation would likely initiate at the butanamine side chain or through oxidative attack on the imidazole ring by reactive oxygen species. Further research is needed.Inferred
Quantum Yield Expected to be low for direct photolysis, but could be higher for sensitized photoreactions. No experimental data is currently available.Inferred

Electrochemical Reactivity

The electrochemical reactivity of 1H-Imidazole-1-butanamine, 2-methyl- is dictated by the redox properties of both the 2-methylimidazole ring and the butanamine side chain. The presence of both an aromatic heterocycle and an aliphatic amine suggests that the molecule could undergo both oxidation and reduction reactions under appropriate electrochemical conditions.

Electrochemical Behavior of the 2-Methylimidazole Moiety

The electrochemical behavior of imidazole and its derivatives is well-documented. The imidazole ring can be both oxidized and reduced, with the specific potentials being highly dependent on the nature and position of substituents.

Oxidation: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them susceptible to oxidation. N-alkylation, as is the case in 1H-Imidazole-1-butanamine, 2-methyl-, can influence the oxidation potential. Studies on N-substituted imidazoles have shown that electron-donating alkyl groups can lower the oxidation potential, making the molecule easier to oxidize nih.gov. The methyl group at the 2-position also contributes to the electronic properties of the ring and will affect its redox behavior.

Reduction: The imidazole ring can be electrochemically reduced, typically at negative potentials. This process often involves the saturation of the double bonds within the ring.

Electrochemical Behavior of the Butanamine Side Chain

The primary amine group of the butanamine side chain is also electrochemically active and is expected to undergo oxidation. The electrochemical oxidation of aliphatic amines has been studied, and it generally proceeds through the formation of an aminium radical cation rsc.org. The oxidation potential of the amine will be influenced by the electron-withdrawing effect of the attached 2-methylimidazole ring. This effect would likely increase the oxidation potential of the amine compared to a simple alkylamine rsc.org.

Inferred Electrochemical Data

The following table provides an overview of the anticipated electrochemical properties of 1H-Imidazole-1-butanamine, 2-methyl-, based on data from related compounds.

PropertyExpected BehaviorReference
Anodic Oxidation Potential Expected to exhibit at least one anodic peak corresponding to the oxidation of the butanamine side chain and potentially a second for the oxidation of the 2-methylimidazole ring. The exact potential will be influenced by the solvent and electrode material. nih.govrsc.org
Cathodic Reduction Potential Reduction of the imidazole ring is expected to occur at negative potentials. The presence of the N-butanamine and 2-methyl substituents will affect the precise reduction potential.Inferred
Electron Transfer Mechanism The oxidation of the amine is likely a one-electron process to form a radical cation. The redox behavior of the imidazole ring can involve one or two-electron transfer steps, depending on the conditions and subsequent chemical reactions. rsc.org
Electrochemical Products Oxidation could lead to the formation of imines, aldehydes, or further coupling products. Reduction would likely result in saturation of the imidazole ring. The specific products would depend on the electrochemical conditions.Inferred

Derivatization and Analog Synthesis of 1h Imidazole 1 Butanamine, 2 Methyl

Design Principles for Novel 1H-Imidazole-1-butanamine, 2-methyl- Derivatives

The design of novel derivatives of 1H-Imidazole-1-butanamine, 2-methyl- is guided by structure-activity relationship (SAR) principles, which aim to correlate specific structural modifications with changes in biological activity or material properties. drugdesign.org The core scaffold of 1H-Imidazole-1-butanamine, 2-methyl- offers three primary regions for chemical modification: the imidazole (B134444) ring itself, the 2-methyl substituent, and the N-1 butanamine side chain. Understanding the role of each region is fundamental to designing new analogs with enhanced potency, selectivity, or improved physicochemical properties. nih.gov

Key design principles include:

Bioisosteric Replacement: The 2-methyl group can be replaced with other small alkyl groups (e.g., ethyl, cyclopropyl) or bioisosteres like -CF₃ or -Cl to probe steric and electronic requirements at this position.

Side Chain Homologation and Modification: The length and flexibility of the butanamine side chain can be altered. Shortening or lengthening the alkyl chain (e.g., propanamine, pentanamine) can optimize spacing and interaction with target macromolecules. nih.gov Introducing rigidity with cyclic structures or unsaturation may also be explored.

Functionalization of the Amine: The terminal primary amine is a key interaction point, often involved in hydrogen bonding or salt bridge formation. drugdesign.org Its conversion to secondary or tertiary amines, amides, sulfonamides, or carbamates can modulate basicity, lipophilicity, and metabolic stability.

Imidazole Ring Substitution: The C-4 and C-5 positions of the imidazole ring are available for substitution. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) can alter the electronic properties of the heterocyclic core, influencing its pKa and potential for π-stacking interactions. nih.gov

Table 1: Design Strategies for 1H-Imidazole-1-butanamine, 2-methyl- Derivatives
Modification RegionStrategyPotential ImpactExample Modification
2-Methyl GroupSteric/Electronic ProbingAlter binding pocket occupancy and electronic interactions.-CH₂CH₃, -CF₃, -Cl
Butanamine Side ChainHomologationOptimize distance to target interaction points.-(CH₂)₃NH₂, -(CH₂)₅NH₂
Butanamine Side ChainIntroduction of RigidityReduce conformational flexibility, potentially increasing affinity.Cyclohexyl or phenyl linker
Terminal AmineN-Alkylation/AcylationModulate basicity, lipophilicity, and hydrogen bonding capacity.-NH(CH₃), -NH(C=O)CH₃
Imidazole Ring (C4/C5)Electrophilic SubstitutionModify ring electronics and introduce new interaction points.-Br, -NO₂, -C(O)R

Synthesis of N-Substituted Imidazole Derivatives

Given that the N-1 position of the imidazole ring is already occupied by the butanamine side chain, "N-substitution" primarily refers to the derivatization of the terminal primary amine. This amine group serves as a versatile chemical handle for introducing a wide array of functional groups through standard synthetic transformations. These modifications are crucial for exploring SAR and modulating the compound's properties.

Common synthetic routes for N-substitution include:

N-Alkylation: Reductive amination is a classic method, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides can also be employed, often in the presence of a non-nucleophilic base to scavenge the resulting acid.

N-Acylation: The primary amine can be readily converted to an amide by reacting it with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) is required to facilitate amide bond formation. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields stable sulfonamide derivatives.

Table 2: Synthetic Methods for N-Substitution of the Butanamine Moiety
Derivative TypeReagentsTypical ConditionsResulting Functional Group
Secondary AmineAldehyde/Ketone, NaBH(OAc)₃DCM or DCE, Room Temp-NH-Alkyl
Secondary AmineAlkyl Halide, K₂CO₃Acetonitrile (B52724), Reflux-NH-Alkyl
AmideAcyl Chloride, Et₃NDCM, 0°C to Room Temp-NH-C(O)-R
AmideCarboxylic Acid, EDC, HOBtDMF or DCM, Room Temp-NH-C(O)-R
SulfonamideSulfonyl Chloride, PyridineDCM, 0°C to Room Temp-NH-S(O)₂-R
Carbamate (B1207046)Chloroformate, Et₃NDCM, 0°C to Room Temp-NH-C(O)-OR

Modifications of the Butanamine Side Chain

Altering the structure of the four-carbon linker between the imidazole ring and the terminal amine is a key strategy for optimizing molecular geometry and physicochemical properties. Modifications can include altering the chain's length, rigidity, and polarity.

Synthetic approaches for side chain modification typically involve starting from 2-methylimidazole (B133640) and alkylating the N-1 position with a custom-synthesized electrophile.

Chain Length Variation: 2-Methylimidazole can be deprotonated with a base like sodium hydride (NaH) and subsequently reacted with a series of α,ω-dihaloalkanes (e.g., 1-bromo-3-chloropropane, 1-bromo-5-chloropentane). The resulting terminal halide can then be converted to an amine, commonly via a Gabriel synthesis or by displacement with azide (B81097) followed by reduction.

Introduction of Functional Groups: To introduce a hydroxyl group, 2-methylimidazole can be reacted with a protected haloalcohol, such as 4-bromobutan-1-ol protected as a tetrahydropyranyl (THP) ether. After N-alkylation, the protecting group is removed, and the resulting alcohol can be further functionalized or converted to an amine.

Increasing Rigidity: Incorporating cyclic structures can reduce the conformational flexibility of the side chain. For instance, analogs can be synthesized using building blocks like 4-(bromomethyl)cyclohexan-1-amine, linking the imidazole to a cyclohexane (B81311) ring.

Table 3: Strategies for Modifying the Butanamine Side Chain
ModificationKey Precursor for AlkylationSynthetic Rationale
Shorter Chain (Propylamine)1-Bromo-3-chloropropaneReduces distance between imidazole and amine.
Longer Chain (Pentylamine)1-Bromo-5-chloropentaneIncreases distance and flexibility.
Branched Chain (e.g., 2-methylbutyl)1-Bromo-2-methyl-4-chlorobutaneIntroduces steric bulk to probe binding pocket shape.
Hydroxylated Chain4-Chloro-1-(tetrahydropyran-2-yloxy)butaneAdds a polar, hydrogen-bonding group.
Rigid Aromatic Linker1-(Bromomethyl)-4-(aminomethyl)benzeneReduces conformational freedom.

Introduction of Additional Functional Groups to the Imidazole Ring of 1H-Imidazole-1-butanamine, 2-methyl-

Functionalizing the imidazole ring at the C-4 or C-5 positions provides a powerful route to modulate the electronic properties of the heterocycle and introduce new points of interaction. In a 1,2-disubstituted imidazole, electrophilic aromatic substitution is the most common method for introducing new groups. The regioselectivity of these reactions is directed by the existing substituents. Both the N-1 alkyl chain and the C-2 methyl group are electron-donating, which activates the ring towards electrophilic attack, typically favoring the C-5 position over the C-4 position due to steric hindrance from the N-1 substituent. stackexchange.comlibretexts.org

Key functionalization reactions include:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent like chloroform (B151607) or acetonitrile.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, a versatile handle that can be subsequently reduced to an amine.

Acylation: Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst can install a ketone functionality, though conditions must be carefully controlled to avoid side reactions.

Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl (-CHO) group onto the ring.

Table 4: Methods for Functionalization of the Imidazole Ring
ReactionReagent(s)Functional Group AddedExpected Regioselectivity
BrominationN-Bromosuccinimide (NBS)-BrC-5 (major), C-4 (minor)
ChlorinationN-Chlorosuccinimide (NCS)-ClC-5 (major), C-4 (minor)
NitrationHNO₃ / H₂SO₄-NO₂C-5
FormylationPOCl₃, DMF-CHOC-5
IodinationI₂, HIO₃-IC-5

Development of Prodrug and Caged Compound Analogs (Chemical Release Mechanisms)

Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. This strategy is often used to overcome pharmaceutical challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov For 1H-Imidazole-1-butanamine, 2-methyl-, the terminal primary amine is an ideal attachment point for a promoiety. Caged compounds are a related concept, where the active molecule is released in response to an external trigger, such as light. chemrxiv.org

Prodrug Strategies and Release Mechanisms:

Enzyme-Activated Release: This is the most common prodrug strategy. rsc.org

Amide Linkage: Coupling the amine with an amino acid creates a peptide-like bond that can be cleaved by peptidases or amidases. The choice of amino acid can influence the rate and location of release.

Carbamate Linkage: Linking a promoiety via a carbamate bond that is susceptible to cleavage by esterases is another effective approach.

Chemically-Activated Release: These prodrugs rely on non-enzymatic chemical reactions under physiological conditions.

pH-Dependent Hydrolysis: Specially designed linkers can be stable at neutral pH but hydrolyze rapidly in the acidic environment of tumors or specific cellular compartments.

Intramolecular Cyclization: Systems like the "trimethyl lock" involve a linker that, after an initial triggering event (e.g., esterase cleavage), undergoes a rapid intramolecular cyclization to release the parent amine. nih.gov

Caged Compound Analogs:

Photochemical Release: The amine can be protected with a photolabile group, such as an o-nitrobenzyl group. Upon irradiation with UV light of a specific wavelength, this group cleaves, releasing the active amine with high spatiotemporal control.

Table 5: Prodrug and Caged Compound Strategies
StrategyPromoiety / LinkerRelease MechanismTrigger
Enzymatic ProdrugAmino Acid (e.g., Valine)Amidase/Peptidase CleavageCellular Enzymes
Enzymatic ProdrugAcyloxymethyl CarbamateEsterase Cleavage followed by spontaneous decompositionEsterase Enzymes
Chemical ProdrugCoumarin-based LinkerIntramolecular LactonizationEsterase or pH change
Caged Compoundo-Nitrobenzyl GroupPhotocleavageUV Light (e.g., 365 nm)
Redox-Sensitive ProdrugDisulfide LinkerReductive CleavageGlutathione (GSH)

Combinatorial Chemistry Approaches for 1H-Imidazole-1-butanamine, 2-methyl- Analog Libraries

Combinatorial chemistry enables the rapid synthesis of large, systematically organized collections (libraries) of related compounds, which is highly effective for lead discovery and optimization. fortunepublish.com A combinatorial approach to generating analogs of 1H-Imidazole-1-butanamine, 2-methyl- can be designed to explore diversity at one or more of the key modification sites.

A potential solid-phase synthesis strategy could be employed:

Resin Attachment: A suitable resin (e.g., Wang or Rink amide resin) is functionalized with a protected form of 4-aminobutanoic acid.

Amide Formation: The resin-bound amine is coupled with a diverse library of carboxylic acids (R¹-COOH) to introduce the first point of diversity.

Imidazole Synthesis: The resulting structure is modified to build the imidazole ring. For example, using a multi-step sequence that incorporates the 2-methyl group and cyclizes to form the heterocycle attached to the side chain.

Ring Functionalization (Optional): A subset of the library could undergo further modification on the imidazole ring (e.g., halogenation) to introduce a second point of diversity (R²).

Cleavage and Purification: The final compounds are cleaved from the solid support, typically using trifluoroacetic acid (TFA), and purified via high-throughput methods like mass-directed preparative HPLC.

Alternatively, a solution-phase parallel synthesis approach could utilize a multi-component reaction. For example, a library of aldehydes (R¹-CHO), a 1,2-dicarbonyl compound, ammonia (B1221849), and a functionalized butanamine building block could be reacted under various conditions to generate a library of imidazoles with diversity at multiple positions simultaneously. nih.gov

Table 6: Illustrative Combinatorial Library Design
Point of DiversityBuilding Block TypeNumber of VariationsExample Building Blocks
R¹ (Side Chain Amine)Carboxylic Acids50Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid
R² (Imidazole C-2)Aldehydes20Acetaldehyde, Benzaldehyde, Furfural
R³ (Imidazole C-4/5)1,2-Diketones10Benzil, 2,3-Butanedione

Potential Chemical Applications and Utility in Organic Synthesis

1H-Imidazole-1-butanamine, 2-methyl- as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis in order to control the stereochemical outcome of the reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.com There is currently no specific research available in peer-reviewed scientific literature that details the use of 1H-Imidazole-1-butanamine, 2-methyl- as a chiral auxiliary in asymmetric synthesis. The potential efficacy of this compound for such applications has not been reported.

Ligand Design and Coordination Chemistry with 1H-Imidazole-1-butanamine, 2-methyl-

Imidazole (B134444) and its derivatives are known to be effective ligands in coordination chemistry due to the presence of nitrogen atoms which can coordinate with metal ions. mdpi.com These complexes have applications in various fields, including catalysis and material science. researchgate.netscience.gov However, a review of the available scientific data reveals no specific studies on the use of 1H-Imidazole-1-butanamine, 2-methyl- in ligand design or its coordination chemistry with various metals. The synthesis and characterization of coordination complexes involving this particular ligand have not been documented.

Application of 1H-Imidazole-1-butanamine, 2-methyl- in Material Science Precursor Chemistry

Imidazole-based compounds can serve as precursors in the synthesis of various materials, including metal-organic frameworks (MOFs) and polymers. nih.govrsc.org These materials can exhibit interesting properties with potential applications in gas storage, catalysis, and electronics. There is, however, a lack of published research on the application of 1H-Imidazole-1-butanamine, 2-methyl- as a precursor in material science.

Use of 1H-Imidazole-1-butanamine, 2-methyl- as a Building Block in Complex Molecular Architectures

The imidazole ring is a fundamental structural motif found in many natural products and pharmaceuticals, making its derivatives valuable building blocks in organic synthesis. lifechemicals.com Chemists often utilize such building blocks to construct more complex and biologically active molecules. nih.gov Despite the general utility of imidazole derivatives, there are no specific examples in the scientific literature of 1H-Imidazole-1-butanamine, 2-methyl- being used as a building block for the synthesis of complex molecular architectures.

Development of Novel Catalytic Systems Based on 1H-Imidazole-1-butanamine, 2-methyl-

The development of novel catalytic systems is a significant area of chemical research. Imidazole derivatives have been explored as components of catalysts for various organic transformations. researchgate.net These can be part of the ligand framework in metal-based catalysts or act as organocatalysts themselves. A thorough search of chemical databases and scientific journals indicates that no novel catalytic systems have been developed or reported that are based on 1H-Imidazole-1-butanamine, 2-methyl-.

Future Research Directions and Unanswered Questions for 1h Imidazole 1 Butanamine, 2 Methyl

Advancements in Sustainable Synthesis

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. For 1H-Imidazole-1-butanamine, 2-methyl-, future research will likely focus on moving beyond traditional synthetic methods, which often rely on harsh conditions and hazardous materials.

Key research questions include:

Can biocatalytic methods, utilizing enzymes, be developed for a greener synthesis?

Is the implementation of flow chemistry a viable option for a safer, more scalable, and continuous production process?

What are the most effective and environmentally benign solvent systems for the synthesis of this compound?

Synthesis Approach Potential Advantages Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste. Enzyme discovery and optimization, substrate specificity.
Flow Chemistry Enhanced safety, improved scalability, precise process control. Reactor design, optimization of reaction parameters.
Green Solvents Reduced environmental impact, improved worker safety. Solvent selection, solubility and reactivity studies.

Exploration of Less-Explored Reactivity Pathways

The chemical reactivity of 1H-Imidazole-1-butanamine, 2-methyl- is largely uncharted territory. A deeper understanding of its reaction pathways will be crucial for developing new derivatives and applications. The presence of multiple reactive sites—the imidazole (B134444) ring, the secondary amine, and the methyl group—offers a playground for chemical exploration.

Future investigations should aim to answer:

Can the C-H bonds of the methyl group or the imidazole ring be selectively functionalized?

What novel reactions can be achieved at the butanamine nitrogen atom?

Are there any undiscovered rearrangement or ring-opening reactions of the imidazole core under specific conditions?

High-Throughput Screening for Novel Chemical Applications

High-throughput screening (HTS) has revolutionized the discovery of new materials and molecules with desired properties. azolifesciences.com Applying HTS to 1H-Imidazole-1-butanamine, 2-methyl- and its derivatives could rapidly identify new applications in various fields. By screening large libraries of related compounds, researchers can accelerate the discovery process. azolifesciences.com

Potential areas for HTS exploration include:

Catalysis: Screening for catalytic activity in organic reactions.

Materials Science: Investigating its potential as a building block for polymers or metal-organic frameworks (MOFs). acs.org

Corrosion Inhibition: Assessing its ability to protect metal surfaces.

Screening Application Screening Method Potential Outcome
Catalysis Parallel reaction screening Discovery of new, efficient catalysts.
Materials Science Combinatorial material synthesis Development of novel functional materials.
Corrosion Inhibition Electrochemical screening Identification of effective corrosion inhibitors.

Theoretical Prediction of Uncharted Chemical Space

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab. For 1H-Imidazole-1-butanamine, 2-methyl-, theoretical studies can guide experimental work and open up new avenues of research.

Key areas for theoretical investigation:

Derivative Library Design: Using computational methods to design a virtual library of derivatives with diverse electronic and steric properties.

Property Prediction: Employing quantum chemical calculations to predict key properties such as reactivity, stability, and spectral characteristics of new derivatives.

Reaction Mechanism Elucidation: Using computational modeling to understand the mechanisms of known and potential reactions.

Integration of Machine Learning in the Study of 1H-Imidazole-1-butanamine, 2-methyl- Chemistry

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the analysis of large datasets and the prediction of chemical phenomena. nih.govaimlic.com The integration of ML into the study of 1H-Imidazole-1-butanamine, 2-methyl- can accelerate discovery and optimization processes.

Future ML applications could include:

Predictive Modeling: Developing ML models to predict the properties and activities of novel derivatives based on their structure. aimlic.comresearchgate.net

Reaction Optimization: Using ML algorithms to optimize reaction conditions for the synthesis of the parent compound and its derivatives. electropages.com

De Novo Design: Employing generative models to design new molecules with desired properties based on the 1H-Imidazole-1-butanamine, 2-methyl- scaffold.

Q & A

Q. How should researchers address variability in bioactivity assays?

  • Methodological Answer :
  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., MTT assay incubation time: 4–6 hours) .
  • Negative/Positive Controls : Include histamine or known inhibitors to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.